molecular formula C10H10N2O3 B14811691 4-Cyclopropoxy-3-formylpicolinamide

4-Cyclopropoxy-3-formylpicolinamide

Cat. No.: B14811691
M. Wt: 206.20 g/mol
InChI Key: FAIPHRIQEGWCLK-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-3-formylpicolinamide is a chemical compound with the molecular formula C10H10N2O3 and a molecular weight of 206.20 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group attached to a picolinamide backbone. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-3-formylpicolinamide typically involves the reaction of picolinamide derivatives with cyclopropyl reagents under controlled conditions. One common method includes the use of cyclopropyl bromide in the presence of a base to introduce the cyclopropoxy group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-3-formylpicolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-Cyclopropoxy-3-formylpicolinamide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3-formylpicolinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclopropoxy-3-formylpyridine
  • 4-Cyclopropoxy-3-formylbenzamide
  • 4-Cyclopropoxy-3-formylquinoline

Uniqueness

4-Cyclopropoxy-3-formylpicolinamide is unique due to its specific structure, which includes a cyclopropoxy group attached to a picolinamide backbone. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

4-cyclopropyloxy-3-formylpyridine-2-carboxamide

InChI

InChI=1S/C10H10N2O3/c11-10(14)9-7(5-13)8(3-4-12-9)15-6-1-2-6/h3-6H,1-2H2,(H2,11,14)

InChI Key

FAIPHRIQEGWCLK-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=NC=C2)C(=O)N)C=O

Origin of Product

United States

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